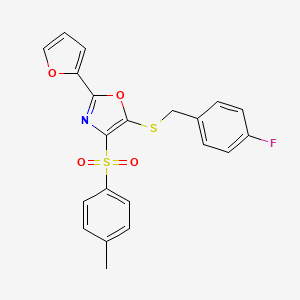
methyl (4-ethynyl-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is "methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius .科学的研究の応用
Structural and Spectral Studies
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate and its derivatives are extensively studied for their structural and spectral properties. For instance, the combined experimental and theoretical studies of one of the biologically important derivatives, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. The research provides insights into the molecular structure and electronic transition within these molecules (Viveka et al., 2016).
Synthesis and Biological Applications
Various studies focus on the synthesis of derivatives of this compound and their potential biological applications. For example, ethyl 2-(1H-pyrazol-1-yl)acetate, a derivative, has been synthesized and studied for its antimicrobial activity against common pathogenic bacteria (Asif et al., 2021). Similarly, the synthesis of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates and their evaluation for various pharmacological activities such as anti-inflammatory and analgesic effects have been conducted (Maggio et al., 2001).
Novel Chemical Synthesis
Research has also been dedicated to developing novel synthetic methods involving derivatives of this compound. For instance, a new one-pot, four-component condensation method for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives has been described, characterized by its efficiency and environmental friendliness (Xiao et al., 2011).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes with pyrazole-acetamide derivatives and their antioxidant activity has been a subject of study. These complexes have been synthesized, characterized, and their structures established through single-crystal X-ray crystallography. They demonstrate significant antioxidant activity (Chkirate et al., 2019).
Fungicidal and Inhibitory Activities
Studies on the fungicidal activity of novel 1-aryl-3-oxypyrazoles containing a methyl 2-(methoxyimino) acetate moiety have been conducted. These compounds have shown moderate fungicidal activity against specific pathogens (Liu et al., 2014). Additionally, the synthesis of 4-(1H-pyrazol-1-yl)-2-butylamine derivatives and their role as inhibitors of blood platelet aggregation have been explored (Ferroni et al., 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
将来の方向性
While specific future directions for “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” are not available, there is ongoing research into the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .
作用機序
Target of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
特性
IUPAC Name |
methyl 2-(4-ethynylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWXYURDGCOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(2-chlorophenyl)sulfanylacetate](/img/structure/B2808676.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)




![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)
